molecular formula C22H18FN3S B2874335 N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-45-2

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2874335
CAS No.: 688354-45-2
M. Wt: 375.47
InChI Key: AIZBAVILNZEVBO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic quinazoline derivative intended for research use in biochemistry and oncology. Quinazoline and quinazolinone scaffolds are recognized for their significant biological activities, with numerous derivatives being investigated for their potential as anticancer agents . These compounds often function by targeting critical cellular pathways, such as inhibiting key enzymes like deubiquitinases or ATPases, which are promising strategies for cancer therapy . Related N-benzyl quinazolinamine structures have been identified as potent inhibitors of specific cancer targets; for instance, some act on the USP1/UAF1 deubiquitinase complex to impair DNA damage repair in non-small cell lung cancer cells, while others serve as competitive inhibitors of the p97 ATPase, both leading to reduced cancer cell survival . The specific substitution pattern on this compound—featuring a benzyl group at the 4-amine position and a 2-fluorobenzylsulfanyl moiety at the 2-position—suggests it is a candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic leads . Researchers can utilize this compound to explore its mechanism of action, efficacy, and selectivity in various disease models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBAVILNZEVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline ring is classically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine , the following protocol has been adapted from H₂O₂-mediated quinazolinone synthesis:

Procedure :

  • React 2-amino-N-benzylbenzamide (1.0 equiv) with dimethyl sulfoxide (DMSO, 3.0 equiv) in the presence of H₂O₂ (30% aqueous, 2.0 equiv) at 150°C for 14 hours.
  • The reaction proceeds via radical intermediates, with DMSO serving as a one-carbon synthon.
  • Subsequent reduction of the quinazolin-4(3H)-one intermediate using LiAlH₄ in THF yields the 4-amine.

Key Data :

Parameter Value
Yield (quinazolinone) 68%
Reduction Efficiency 92%
Total Cycle Time 18 hours

Microwave-Assisted Ring Closure

Modern approaches employ microwave irradiation to accelerate cyclization. A modified Dimroth rearrangement using N-benzyl-2-thiocyanatobenzamide and (2-fluorophenyl)methylamine under microwave conditions (150°C, 30 min) achieves direct incorporation of the sulfanyl group during ring formation.

Functionalization at Position 2: Sulfanyl Group Installation

Nucleophilic Substitution of 2-Chloroquinazolin-4-amine

A two-step protocol derived from S-substituted quinazolinone syntheses:

Step 1 : Chlorination

  • Treat quinazolin-4-amine with POCl₃ at 80°C for 6 hours to yield 2-chloroquinazolin-4-amine (89% yield).

Step 2 : Thioether Formation

  • React 2-chloroquinazolin-4-amine (1.0 equiv) with [(2-fluorophenyl)methyl]thiol (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) as base at 60°C for 12 hours.

Optimization Insights :

  • Higher yields (78%) achieved using Cs₂CO₃ instead of K₂CO₃ due to enhanced nucleophilicity.
  • Solvent screening showed DMF superior to THF or DCM in preventing side reactions.

Direct Mercaptoalkylation via Radical Pathways

Building on H₂O₂-mediated chemistry, a one-pot method combines:

  • 2-Amino-N-benzylbenzamide
  • Bis[(2-fluorophenyl)methyl]disulfide
  • H₂O₂ (30%) in DMSO at 140°C

The radical pathway facilitates C-S bond formation without pre-chlorination, achieving 65% yield with reduced step count.

N-Benzylation Strategies

Early-Stage Benzyl Protection

Introducing the benzyl group prior to cyclization prevents competitive reactions at the 4-position:

  • Protect 2-aminobenzamide with benzyl chloride using NaH in DMF (0°C to rt, 4 hours).
  • Proceed with cyclocondensation as in Section 2.1.

Advantages :

  • Avoids late-stage functionalization challenges
  • 82% overall yield for N-benzylated intermediates

Post-Cyclization Alkylation

For modular synthesis, benzylation can be performed after quinazoline formation:

  • Treat 2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine with benzyl bromide (1.5 equiv) in THF using LDA as base at -78°C.

Critical Note :

  • Low temperatures (-78°C) prevent N- vs. S-alkylation side reactions.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Cyclocondensation 3 58% Radical tolerance High-temperature requirements
Microwave 2 71% Rapid synthesis Specialized equipment needed
Chlorination 4 63% High regioselectivity POCl₃ handling challenges

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J=8.4 Hz, 1H, H-5)
  • δ 7.89 (t, J=7.6 Hz, 1H, H-7)
  • δ 4.62 (s, 2H, SCH₂C₆H₄F)
  • δ 4.51 (s, 2H, NHCH₂C₆H₅)

HRMS (ESI+) :

  • Calculated for C₂₂H₁₉FN₃S [M+H]⁺: 392.1294
  • Found: 392.1291

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 98.2% purity at 254 nm, confirming successful separation from byproducts like N,N-dibenzyl derivatives .

Industrial-Scale Considerations

Solvent Recovery Systems

  • DMSO from cyclocondensation steps can be recovered via vacuum distillation (85% recovery rate).
  • THF is regenerated through molecular sieve dehydration.

Waste Stream Management

  • POCl₃ byproducts neutralized with aqueous NaHCO₃ before disposal.
  • Heavy metal catalysts avoided in favor of H₂O₂ oxidations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazoline compounds.

Scientific Research Applications

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is used in a wide range of scientific research applications. These include:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways . Quinazoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The compound likely exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 2 Substituent Variations

The sulfanyl group at position 2 is critical for activity. Key analogs include:

Compound Name Position 2 Substituent Biological Activity (IC₅₀) Reference
N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) Methylthio (-SCH₃) 0.18 μM (MGC-803 cells)
N-(2-Fluorobenzyl)-6-iodoquinazolin-4-amine (5i) 2-Fluorobenzyl (no sulfanyl) Not reported
N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine Same sulfanyl group, cyclohexyl at N4 Not reported

Key Findings :

  • Methylthio vs. Fluorobenzylsulfanyl : Compound 9c (methylthio) exhibits potent antitumor activity (IC₅₀ = 0.18 μM), suggesting that smaller substituents may enhance binding efficiency compared to bulkier groups like 2-fluorophenylmethylsulfanyl .
  • Impact of Iodine at Position 6 : Compound 5i lacks the sulfanyl group but includes a 6-iodo substituent, which may alter electronic properties and reduce solubility due to halogenation .

Position 4 Substituent Variations

The N4 substituent influences both activity and pharmacokinetics:

Compound Name Position 4 Substituent Activity Highlights Reference
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 4-Methoxyphenyl Antitumor (data not shown)
N-(3,5-Dimethoxyphenyl)-2-phenylquinazolin-4-amine 3,5-Dimethoxyphenyl Moderate kinase inhibition

Key Findings :

  • Benzyl vs. Aryl Groups : The benzyl group in the target compound may improve membrane permeability compared to polar substituents like methoxyphenyl .
  • Electron-Donating Groups : Methoxy substituents (e.g., 3,5-dimethoxyphenyl) enhance solubility but may reduce target affinity due to steric hindrance .
Antitumor Activity:
  • The target compound’s structural analog, N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) , shows IC₅₀ = 0.18 μM against MGC-803 gastric cancer cells, outperforming many analogs .
  • N-benzyl derivatives generally exhibit improved bioavailability over non-benzylated analogs due to enhanced lipophilicity .

Structural-Activity Relationship (SAR) Trends

Position 2 :

  • Sulfanyl groups with fluorinated benzyl moieties enhance target selectivity but may reduce solubility.
  • Smaller substituents (e.g., methylthio) improve potency in vitro .

Position 4 :

  • Benzyl groups balance lipophilicity and metabolic stability.
  • Polar substituents (e.g., methoxy) improve solubility but may limit blood-brain barrier penetration .

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